molecular formula C12H12O4 B052302 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid CAS No. 24305-09-7

3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid

Cat. No.: B052302
CAS No.: 24305-09-7
M. Wt: 220.22 g/mol
InChI Key: OHBKQYDZAJJZNC-UHFFFAOYSA-N
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Description

3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid, also known as Tricyclo[5.2.1.02,6]deca-3,8-diene-4,9-dicarboxylic Acid, is a complex organic compound with the molecular formula C12H12O4 and a molecular weight of 220.22 g/mol . This compound is characterized by its unique tricyclic structure, which includes a methanoindene core. It is primarily used in various chemical synthesis processes and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid can be achieved through several methods. One common approach involves the reaction of oxalic acid with specific organic compounds . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods, such as the dimerization of cyclopentadiene derivatives . This process can be optimized for higher yields and purity, making it suitable for large-scale applications.

Chemical Reactions Analysis

Types of Reactions: 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate, leading to the formation of corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various halogenating agents under controlled temperatures.

Major Products: The major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reaction conditions and reagents used .

Scientific Research Applications

3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid exerts its effects involves interactions with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biochemical effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Uniqueness: What sets 3a,4,7,7a-Tetrahydro-4,7-methanoindene-2,5-dicarboxylic Acid apart is its specific combination of functional groups and its versatility in undergoing various chemical reactions. This makes it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

tricyclo[5.2.1.02,6]deca-4,8-diene-4,8-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O4/c13-11(14)6-3-7-5-1-9(8(7)4-6)10(2-5)12(15)16/h2,4-5,7-9H,1,3H2,(H,13,14)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHBKQYDZAJJZNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=C(C1C3C2CC(=C3)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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